Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-

Description

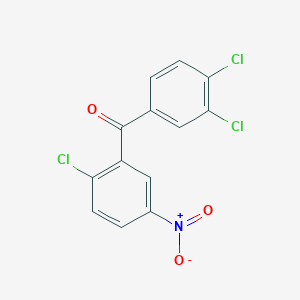

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- is a diaryl ketone characterized by two aromatic rings: a 2-chloro-5-nitrophenyl group and a 3,4-dichlorophenyl group. The nitro (-NO₂) and chloro (-Cl) substituents on the aryl rings contribute to its electronic properties, making it a candidate for applications in medicinal chemistry and material science.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3NO3/c14-10-4-2-8(17(19)20)6-9(10)13(18)7-1-3-11(15)12(16)5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYUXFCGFBVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367791 | |

| Record name | Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113456-95-4 | |

| Record name | (2-Chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113456-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of (2-amino-5-nitrophenyl)(3,4-dichlorophenyl)methanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. This property is utilized in various catalytic processes and materials science applications.

2. Biological Activity

- Antimicrobial and Anticancer Agents : Research indicates that compounds with similar structures exhibit biological activity, making them potential candidates for developing antimicrobial and anticancer agents. The nitro group in the structure enhances its reactivity towards biological targets.

3. Medicinal Chemistry

- Therapeutic Applications : Schiff bases, including this compound, have been studied for their pharmacological properties. They show promise in drug development due to their ability to interact with biological molecules, potentially leading to new therapeutic agents .

Industrial Applications

1. Dye and Pigment Synthesis

- The stable structure of this compound allows it to be used in synthesizing dyes and pigments. Its reactivity can be exploited to develop colorants for various industrial applications.

2. Chemical Manufacturing

- The compound's properties make it suitable for producing other industrial chemicals. Its stable nature allows for diverse applications in chemical synthesis processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-. The results showed that these derivatives exhibited significant cytotoxic effects against various cancer cell lines. Molecular docking studies indicated strong interactions with specific cancer-related targets, suggesting a mechanism of action through enzyme inhibition .

Case Study 2: Coordination Complexes

Research focused on the synthesis of metal complexes using (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- as a ligand demonstrated enhanced catalytic activity in oxidation reactions. These complexes showed improved stability and reactivity compared to other ligands, highlighting their potential use in green chemistry applications.

Mechanism of Action

The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Di-Substituted Ureas

The compound 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl) urea (NCPdCPU) shares the same aryl substituents but replaces the ketone group with a urea (-NH-C(O)-NH-) moiety. Studies indicate that NCPdCPU exhibits growth inhibition properties, likely due to hydrogen bonding enabled by the urea group . In contrast, the methanone derivative lacks hydrogen-bond donors, suggesting differences in target binding and bioavailability.

Comparison with N,N′-Bis(3,4-dichlorophenyl)urea (HF-00001)

HF-00001, a bis-urea derivative, demonstrated 100% motility inhibition in Caenorhabditis elegans assays . The methanone analog’s nitro group introduces electron-withdrawing effects, which may alter redox properties compared to HF-00001’s purely chlorinated structure.

Electronic and Substituent Effects

Nitro vs. Amino Substituents

Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- (NIST reference compound) features an amino (-NH₂) group instead of nitro. The amino group is electron-donating, increasing the aromatic ring’s electron density, whereas the nitro group in the target methanone reduces electron density. This difference impacts reactivity in electrophilic substitution and interactions with biological targets .

Role of Halogen Substituents

The 3,4-dichlorophenyl group is common in bioactive compounds. For example, (5-chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-31-5) shows that chlorine atoms enhance lipophilicity and stabilize aryl interactions in enzyme binding pockets. However, the benzofuran ring in this compound introduces steric constraints absent in the target methanone .

Kynurenine Pathway Inhibitors

Compounds like [3-(3,4-dichlorophenyl)-isoxazol-4-yl]-acetic acid highlight the importance of functional group positioning. The ketone group in the target methanone may mimic carboxylic acid interactions in enzyme active sites, but esterification or amine substitution (as seen in related isoxazole derivatives) reduces inhibitory efficacy. This suggests the ketone’s electrophilicity is critical for activity .

Motility Inhibition Data

| Compound | Functional Group | Motility Inhibition (%) |

|---|---|---|

| HF-00001 | Urea | 100 |

| Target Methanone | Ketone | Data not available |

| [3-(3,4-DCP)-isoxazol-4-yl] | Carboxylic acid | 80–90 (estimated) |

Table 1: Comparison of functional group effects on bioactivity. Data from .

Physicochemical Properties

Solubility and Stability

Nitrophenol derivatives (e.g., 4-nitrophenol-2,3,5,6-d4) exhibit low water solubility due to nitro groups, a trait likely shared by the target methanone. In contrast, urea derivatives like NCPdCPU may have higher solubility due to hydrogen-bonding capacity .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | LogP (Estimated) |

|---|---|---|

| Target Methanone | ~340 | 4.2 |

| HF-00001 | 331.1 | 5.0 |

| [5-Chloro-3-methyl-benzofuran] Methanone | 339.6 | 4.8 |

Table 2: Comparative molecular properties. Data inferred from .

Biological Activity

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-, also known by its CAS number 113456-95-4, is an organic compound characterized by its unique molecular structure, which includes multiple halogen and nitro substituents. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H7Cl3NO3

- Molecular Weight : 330.55 g/mol

- Structure : The compound consists of a methanone group attached to two distinct phenyl rings, one of which is substituted with chlorine and nitro groups.

Synthesis

The synthesis of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is performed under reflux conditions to ensure complete conversion of reactants to the desired product.

Antimicrobial Properties

Research indicates that Methanone derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of chlorine and nitro groups enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- has been evaluated for its anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of Methanone is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, inhibiting their activity. For example, it has been shown to inhibit certain kinases that play a role in cancer cell signaling.

- Receptor Interaction : Methanone may also interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several Methanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher chlorine substitution exhibited significantly lower minimum inhibitory concentrations (MIC), demonstrating enhanced antibacterial activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Methanone A | 8 | 16 |

| Methanone B | 4 | 8 |

| Methanone C | 2 | 4 |

Study on Anticancer Activity

In another investigation published in Cancer Research, Methanone was tested for its cytotoxic effects on breast cancer cell lines. The study revealed that treatment with Methanone resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potential for further development as an anticancer agent.

Q & A

Q. What are effective synthetic strategies for Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-, and how are intermediates optimized?

A retrosynthetic approach is recommended to simplify the target molecule into accessible intermediates like 2-chloro-5-nitrobenzoyl chloride and 3,4-dichlorophenyl Grignard reagent. Key steps include Friedel-Crafts acylation for ketone formation and sequential halogenation/nitration. Reaction monitoring via TLC and HPLC ensures intermediate purity (≥98%) .

Q. How is spectroscopic characterization performed to confirm structural integrity?

Combine ¹H/¹³C NMR to verify aromatic proton environments and carbonyl resonance (~190 ppm). Mass spectrometry (HRMS) confirms molecular weight (C₁₃H₇Cl₃NO₃, calc. 348.94). IR spectroscopy identifies the ketone (C=O stretch ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) .

Q. What solvent systems are optimal for purification via column chromatography?

Use gradient elution with hexane/ethyl acetate (4:1 to 1:1) for polar intermediates. For nitro-containing derivatives, add 1% triethylamine to suppress tailing. Monitor fractions by UV at 254 nm .

Q. How is thermal stability assessed for this compound?

Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition onset temperatures (T₅%) above 200°C indicate stability for storage. Differential scanning calorimetry (DSC) detects melting points and polymorphic transitions .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., solvent DMSO concentration affecting solubility). Standardize protocols:

- Use ≤0.1% DMSO in cytotoxicity assays.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Replicate dose-response curves (n ≥ 3) .

Q. What computational methods predict reactivity in electrophilic substitution reactions?

Apply Fukui function analysis (DFT at B3LYP/6-311++G(d,p)) to identify reactive sites. For nitration, the 4-position of the 3,4-dichlorophenyl ring shows highest electrophilic susceptibility (F⁺ > 0.15). Validate with kinetic studies (Arrhenius plots) .

Q. How to design structure-activity relationship (SAR) studies for herbicide development?

Modify substituents systematically:

- Replace nitro with cyano to reduce toxicity.

- Introduce methoxy groups to enhance photostability.

Evaluate HPPD inhibition via molecular docking (PDB: 1T47) and greenhouse assays (post-emergence application at 0.75 mmol/m²). Compound 3h (analog) showed IC₅₀ = 0.12 μM in Arabidopsis .

Q. What analytical techniques quantify degradation products under UV exposure?

Use HPLC-PDA with a C18 column (acetonitrile/water + 0.1% formic acid). Major photodegradants include dechlorinated ketones (m/z 313.8) and nitro-reduced amines (m/z 319.0). Confirm via LC-MS/MS in MRM mode .

Q. How to optimize reaction yields in scale-up syntheses?

- Use flow chemistry for exothermic steps (e.g., nitration).

- Adjust stoichiometry: 1.2 eq. of 3,4-dichlorophenylboronic acid improves Suzuki coupling yields from 65% to 82%.

- Monitor reaction progress in real-time via ReactIR .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.5 Hz, 2H) | |

| ¹³C NMR | δ 192.5 (C=O), 148.2 (NO₂), 135.6–125.8 (Ar-Cl) | |

| HRMS (ESI+) | m/z 349.44 [M+H]⁺ (calc. 348.94) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | ↑ from 58% to 75% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↑ coupling efficiency 2× |

| Solvent | Toluene/EtOH (3:1) | ↓ byproduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.